Asct2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

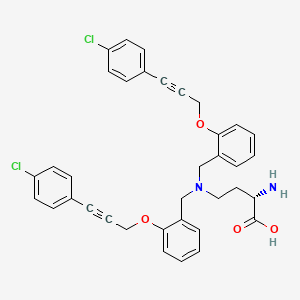

C36H32Cl2N2O4 |

|---|---|

Molecular Weight |

627.6 g/mol |

IUPAC Name |

(2S)-2-amino-4-[bis[[2-[3-(4-chlorophenyl)prop-2-ynoxy]phenyl]methyl]amino]butanoic acid |

InChI |

InChI=1S/C36H32Cl2N2O4/c37-31-17-13-27(14-18-31)7-5-23-43-34-11-3-1-9-29(34)25-40(22-21-33(39)36(41)42)26-30-10-2-4-12-35(30)44-24-6-8-28-15-19-32(38)20-16-28/h1-4,9-20,33H,21-26,39H2,(H,41,42)/t33-/m0/s1 |

InChI Key |

LDKJQYZWHJHAOU-XIFFEERXSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)CN(CC[C@@H](C(=O)O)N)CC2=CC=CC=C2OCC#CC3=CC=C(C=C3)Cl)OCC#CC4=CC=C(C=C4)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CCC(C(=O)O)N)CC2=CC=CC=C2OCC#CC3=CC=C(C=C3)Cl)OCC#CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of the ASCT2 Inhibitor V-9302

Disclaimer: The user's request specified "Asct2-IN-1." However, extensive research did not yield any public information on a compound with this designation. Therefore, this whitepaper focuses on V-9302 , a well-documented preclinical ASCT2 inhibitor, as a representative case study to fulfill the core requirements of the prompt.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document details the discovery, preclinical development, mechanism of action, and experimental protocols associated with the ASCT2 inhibitor, V-9302.

Introduction to ASCT2 as a Therapeutic Target

Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a sodium-dependent neutral amino acid transporter.[1][2][3] Its primary physiological role is to mediate the cellular uptake of neutral amino acids, with a high affinity for glutamine.[1][2][3] Many cancer cells exhibit a heightened dependence on glutamine for their rapid proliferation and survival, a phenomenon often termed "glutamine addiction."[4] Glutamine serves as a key substrate for the tricarboxylic acid (TCA) cycle, supports nucleotide and protein synthesis, and contributes to redox homeostasis.[1][2][5] The overexpression of ASCT2 in various cancers, including non-small-cell lung cancer (NSCLC), breast cancer, and colorectal cancer, has positioned it as a compelling target for anticancer drug development.[6] Pharmacological inhibition of ASCT2 aims to disrupt cancer cell metabolism, leading to attenuated growth, increased cell death, and enhanced oxidative stress.[1][2][5]

Discovery and Preclinical Development of V-9302

V-9302 emerged from a series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as a potent, competitive small molecule antagonist of glutamine transport.[2] Preclinical studies have demonstrated its ability to inhibit cancer cell growth and proliferation both in vitro and in vivo.[2][5] However, it is important to note that some studies suggest V-9302 may not be entirely specific to ASCT2, with evidence indicating it also targets other amino acid transporters such as SNAT2 (SLC38A2) and LAT1 (SLC7A5).[1][7][8] This potential for multi-target engagement is a critical consideration in its development and in the interpretation of its biological effects.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of V-9302 and other relevant ASCT2 inhibitors.

Table 1: In Vitro Potency of ASCT2 Inhibitors

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| V-9302 | HEK-293 | Glutamine Uptake | 9.6 | [1][2][3][4] |

| GPNA | - | Glutamine Uptake | ~1000 | [2][4] |

| Compound [I] | A549 | Glutamine Uptake | 19.2 | [6] |

| Compound [I] | HEK-293 | hASCT2 Inhibition | 5.14 | [6] |

| Compound [II] | A549 | Glutamine Uptake | 5.6 | [6] |

| Compound [II] | HEK-293 | hASCT2 Inhibition | 3.5 | [6] |

Table 2: Pharmacokinetic Parameters of ASCT2 Inhibitors

| Compound | Species | Administration | Dose | Half-life (t½) | Reference |

| V-9302 | Mouse | - | - | ~6 h | [1] |

| V-9302 | Rat | 10 mg/kg i.p. | - | 5.22 h | [6] |

| Compound [I] | Rat | 10 mg/kg i.p. | - | 19.41 h | [6] |

| Compound [II] | Rat | 10 mg/kg i.p. | - | 9.41 h | [6] |

Table 3: In Vivo Antitumor Efficacy of V-9302

| Cancer Model | Treatment | Duration | Outcome | Reference |

| HCT-116 Xenograft | 75 mg/kg/day V-9302 | 21 days | Prevented tumor growth | [2] |

| HT29 Xenograft | 75 mg/kg/day V-9302 | 21 days | Prevented tumor growth | [2] |

Mechanism of Action of V-9302

V-9302 exerts its anticancer effects by competitively inhibiting ASCT2-mediated glutamine uptake.[2][3] This leads to a cascade of downstream cellular events:

-

Inhibition of mTOR Signaling: By limiting intracellular glutamine, V-9302 leads to decreased activity of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation. This is evidenced by reduced phosphorylation of downstream targets like S6 ribosomal protein (pS6).[2][9]

-

Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. Inhibition of glutamine uptake by V-9302 depletes intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[2][9]

-

Induction of Apoptosis and Autophagy: The metabolic stress induced by V-9302 can trigger programmed cell death (apoptosis), as indicated by increased levels of cleaved caspase-3.[2] Additionally, V-9302 has been shown to induce autophagy, a cellular process of self-degradation, which can be a survival mechanism or a pathway to cell death depending on the context.[10]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by V-9302.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ASCT2 inhibitors show utility in resistant NSCLC models | BioWorld [bioworld.com]

- 7. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of ASCT2 in Cancer: A Technical Guide

This guide provides an in-depth technical overview of the target validation of Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5), in the context of cancer therapy. ASCT2 is a sodium-dependent transporter for neutral amino acids, with a primary role in the uptake of glutamine, an amino acid critical for the metabolic reprogramming of cancer cells.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

ASCT2 as a Therapeutic Target in Cancer

Cancer cells exhibit a heightened dependence on glutamine for various anabolic processes, including nucleotide and protein synthesis, as well as for maintaining redox homeostasis.[3] This phenomenon, often termed "glutamine addiction," makes the machinery of glutamine uptake a compelling target for therapeutic intervention. ASCT2 is the primary transporter of glutamine in many cancer types, and its expression is frequently upregulated in tumors, correlating with poor prognosis.[1][4][5] Pharmacological or genetic inhibition of ASCT2 has been shown to attenuate cancer cell growth, induce apoptosis, and increase oxidative stress, thereby providing a strong rationale for its validation as a cancer target.[1][6][7]

Quantitative Data on ASCT2 Inhibitors

A number of small molecule inhibitors targeting ASCT2 have been developed and evaluated in preclinical models. The following tables summarize the in vitro efficacy of several key inhibitors.

Table 1: In Vitro Efficacy (IC50) of ASCT2 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC50 | Reference |

| V-9302 | - | HEK293 | 9.6 µM | [6][8][9] |

| C118P | Breast Cancer | MDA-MB-231 | 9.35 nM | [10][11] |

| Breast Cancer | MDA-MB-468 | 15.2 nM | [10] | |

| Breast Cancer | BT-549 | 28.7 nM | [10] | |

| Breast Cancer | MCF-7 | 325 nM | [10] | |

| Breast Cancer | T47D | 157 nM | [10] | |

| Breast Cancer | BT-474 | 210 nM | [10] | |

| AG-120 (Ivosidenib) | Cholangiocarcinoma | SNU1079 (R132C) | 50-220 nM | [1] |

| Chondrosarcoma | JJ012 (R132G) | 50-220 nM | [1] | |

| Glioblastoma | U87 (R132H) | 50-220 nM | [1] | |

| AML | THP-1 (R132H) | 50-220 nM | [1] | |

| GPNA | - | HEK293 | ~1000 µM | [6][9] |

| Benzylserine | Breast Cancer | MCF-7 | ~10 mM | [6] |

Table 2: In Vitro Effects of ASCT2 Inhibition on Apoptosis and Cell Cycle

| Inhibitor/Method | Cancer Type | Cell Line | Apoptosis Induction | Cell Cycle Arrest | Reference |

| ASCT2 Knockdown | Pancreatic Cancer | BxPC-3 | Increased from 0.93% to 4.72% | - | [12] |

| Pancreatic Cancer | PANC-1 | Increased from 2.39% to 10.3% | - | [12] | |

| Pancreatic Cancer | AsPC-1 | Increased from 2.46% to 10.95% | - | [12] | |

| C118P | Breast Cancer | MDA-MB-231 | Induces apoptosis | G2/M phase arrest | [10][11] |

Table 3: In Vivo Efficacy of ASCT2 Inhibition on Tumor Growth

| Inhibitor/Method | Cancer Model | Tumor Growth Inhibition | Reference |

| V-9302 (75 mg/kg/day) | HCT-116 Xenograft | Significant reduction in tumor volume over 21 days | [6] |

| HT29 Xenograft | Significant reduction in tumor volume over 21 days | [6] | |

| ASCT2 Knockdown | BxPC-3 Xenograft | Significantly inhibited tumor growth | [12] |

Signaling Pathways and Experimental Workflows

ASCT2-Mediated Signaling Pathways in Cancer

ASCT2-mediated glutamine uptake is intricately linked to key signaling pathways that regulate cancer cell growth and survival, most notably the mTOR and ERK pathways.

References

- 1. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti‐tumor effects of an antagonistic mAb against the ASCT2 amino acid transporter on KRAS‐mutated human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Apoptosis Induction Pathway of ASCT2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solute Carrier Family 1 Member 5 (SLC1A5), also known as Alanine, Serine, Cysteine Transporter 2 (ASCT2), is a sodium-dependent amino acid transporter with a crucial role in cellular metabolism.[1][2] ASCT2 is the primary transporter of glutamine in many cancer cells, an amino acid essential for a multitude of anabolic processes, including nucleotide and protein synthesis, and maintaining redox balance.[3][4] The phenomenon of "glutamine addiction" in various cancers has positioned ASCT2 as a compelling therapeutic target.[3]

This technical guide delineates the core apoptosis induction pathway initiated by the inhibition of ASCT2. While the specific inhibitor "Asct2-IN-1" is not prominently documented in publicly available literature, the mechanisms detailed herein are common to a class of ASCT2 inhibitors, including molecules like V-9302 and C118P, as well as genetic knockdown approaches.[5][6] Inhibition of ASCT2 triggers a cascade of events, culminating in programmed cell death, primarily through the intrinsic apoptosis pathway driven by metabolic stress and oxidative imbalance.

Core Mechanism: Disruption of Glutamine Homeostasis

The foundational mechanism of action for any ASCT2 inhibitor is the blockade of glutamine transport into the cell.[3] This disruption of glutamine influx leads to a state of metabolic crisis, characterized by several interconnected downstream effects that converge to initiate apoptosis.

Key Signaling Pathways in ASCT2 Inhibitor-Induced Apoptosis

Inhibition of ASCT2 initiates apoptosis through a multi-faceted mechanism involving metabolic starvation, oxidative stress, and downregulation of pro-survival signaling pathways.

Glutamine Deprivation and Metabolic Stress

Cancer cells rely heavily on glutamine not only as a building block but also as a key anaplerotic substrate to replenish the tricarboxylic acid (TCA) cycle. Blocking its uptake via ASCT2 leads to a significant reduction in ATP production and disrupts numerous metabolic pathways that depend on glutamine-derived carbons and nitrogen.[5][6]

Induction of Oxidative Stress

Glutamine is a critical precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[4][7] By limiting the intracellular glutamine pool, ASCT2 inhibitors impair GSH synthesis, leading to an accumulation of reactive oxygen species (ROS).[7] This elevation in ROS causes significant damage to cellular components, including lipids, proteins, and DNA, and is a potent trigger for the intrinsic apoptosis pathway.[7]

Activation of the Intrinsic (Mitochondrial) Apoptosis Pathway

The culmination of metabolic and oxidative stress leads to the activation of the mitochondrial pathway of apoptosis. This is characterized by:

-

Modulation of Bcl-2 Family Proteins: A shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins. Specifically, a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax is observed.[5][8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio facilitates the permeabilization of the mitochondrial outer membrane.

-

Caspase Activation: This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3. Cleaved caspase-3 is a definitive marker of apoptosis.[8]

Inhibition of mTOR Signaling

ASCT2-mediated glutamine uptake is functionally linked to the activation of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival.[1][9] Glutamine influx promotes the uptake of essential amino acids like leucine, which is a potent activator of mTORC1.[1][9] Inhibition of ASCT2 disrupts this process, leading to the suppression of mTORC1 signaling, which further contributes to the cessation of proliferation and induction of apoptosis.[8]

Quantitative Data on ASCT2 Inhibition and Apoptosis

The following tables summarize quantitative data from studies using various methods of ASCT2 inhibition.

Table 1: Effect of ASCT2 Inhibition on Apoptosis Induction in Cancer Cell Lines

| Cell Line | Method of Inhibition | Treatment Details | Result (Apoptosis Rate) | Reference |

| BxPC-3 (Pancreatic) | shRNA Knockdown | - | Increase from 0.93% (control) to 4.72% | [8] |

| PANC-1 (Pancreatic) | shRNA Knockdown | - | Increase from 2.39% (control) to 10.3% | [8] |

| AsPC-1 (Pancreatic) | shRNA Knockdown | - | Increase from 2.46% (control) to 10.95% | [8] |

| MDA-MB-231 (Breast) | C118P (inhibitor) | 0.025 µM, 0.05 µM, 0.1 µM for 48h | Dose-dependent increase in apoptosis rate (p < 0.01) | [5] |

| MDA-MB-468 (Breast) | C118P (inhibitor) | 0.025 µM, 0.05 µM, 0.1 µM for 48h | Dose-dependent increase in apoptosis rate (p < 0.01) | [5] |

| SNU-16 (Gastric) | KM8094 (antibody) | 10 µg/mL in 0.2 mM Gln medium for 72h | Increased apoptosis detected by Annexin V-FITC/PI staining | [7] |

Table 2: Effect of ASCT2 Inhibition on Key Apoptosis-Related Proteins

| Cell Line | Method of Inhibition | Protein | Observed Change | Reference |

| BxPC-3 (Pancreatic) | shRNA Knockdown | Cleaved Caspase-3 | 20.3% increase | [8] |

| PANC-1 (Pancreatic) | shRNA Knockdown | Cleaved Caspase-3 | 76.6% increase | [8] |

| AsPC-1 (Pancreatic) | shRNA Knockdown | Cleaved Caspase-3 | 67.4% increase | [8] |

| BxPC-3 (Pancreatic) | shRNA Knockdown | Bax/Bcl-2 Ratio | 1.2-fold increase | [8] |

| PANC-1 (Pancreatic) | shRNA Knockdown | Bax/Bcl-2 Ratio | 1.2-fold increase | [8] |

| AsPC-1 (Pancreatic) | shRNA Knockdown | Bax/Bcl-2 Ratio | 2.6-fold increase | [8] |

| MDA-MB-231/468 (Breast) | C118P (inhibitor) | Bcl-xl, MCL-1 | Decreased expression | [5] |

Visualizations: Pathways and Workflows

Caption: Signaling pathway of this compound induced apoptosis.

Caption: Experimental workflow for apoptosis detection.

Caption: Logical flow from ASCT2 inhibition to apoptosis.

Experimental Protocols

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with the ASCT2 inhibitor at various concentrations or a vehicle control for the desired duration (e.g., 48-72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 500 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins in the apoptosis pathway.

-

Protein Extraction: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within cells.

-

Cell Treatment: Seed cells in a suitable plate (e.g., 12-well or 96-well black plate) and treat with the ASCT2 inhibitor or control.

-

Probe Loading: At the end of the treatment period, remove the medium and incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions (e.g., 10 µM for 30 minutes at 37°C).

-

Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCFDA). An increase in fluorescence indicates higher levels of intracellular ROS.

Glutamine Uptake Assay

This assay directly measures the ability of the inhibitor to block the primary function of ASCT2.

-

Cell Culture: Plate cells in a multi-well format and grow to confluence.

-

Pre-incubation: Wash cells with a sodium-containing uptake buffer. Pre-incubate the cells with the buffer containing the ASCT2 inhibitor or vehicle for a short period (e.g., 10-15 minutes).

-

Uptake: Add uptake buffer containing [3H]-L-glutamine and the inhibitor/vehicle. Allow uptake to proceed for a defined, short time (e.g., 5-15 minutes) to measure the initial rate of transport.

-

Washing and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Quantification: Measure the radioactivity in the cell lysates using a liquid scintillation counter. Normalize the counts to the protein content of each sample. Compare the uptake in inhibitor-treated cells to vehicle-treated cells to determine the percent inhibition.

References

- 1. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. A one-gate elevator mechanism for the human neutral amino acid transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ASCT2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. ASCT2 (SLC1A5) is an EGFR-associated protein that can be co-targeted by cetuximab to sensitize cancer cells to ROS-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An anti-ASCT2 monoclonal antibody suppresses gastric cancer growth by inducing oxidative stress and antibody dependent cellular toxicity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of ASCT2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of targeting the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of neutral amino acids, including glutamine, which is crucial for the growth and survival of many cancer cells. While direct data for a compound specifically named "Asct2-IN-1" is not publicly available, this document summarizes the extensive preclinical in vivo data for potent and selective ASCT2 inhibitors, with a focus on V-9302 as a representative agent, and findings from genetic inhibition studies. This information serves as a robust proxy for understanding the potential in vivo activity of a well-characterized ASCT2 inhibitor.

Core Concept: Targeting Glutamine Addiction in Cancer

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, a phenomenon often termed "glutamine addiction".[1] ASCT2 (encoded by the SLC1A5 gene) is a primary transporter of glutamine into cancer cells and is frequently overexpressed in various malignancies, including those of the lung, breast, and colon, making it a compelling therapeutic target.[2][3][4] Inhibition of ASCT2 disrupts glutamine uptake, leading to a cascade of downstream effects that culminate in anti-tumor activity.[2][5]

Quantitative In Vivo Efficacy Data

The following tables summarize the quantitative data from preclinical in vivo studies investigating the efficacy of ASCT2 inhibition through pharmacological agents or genetic knockdown.

Table 1: In Vivo Efficacy of the ASCT2 Inhibitor V-9302

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| Xenograft (Human cancer cell lines) | Various | Not specified | Attenuated cancer cell growth and proliferation, increased cell death, and increased oxidative stress. | [2] |

| Mouse Model | Not specified | Not specified | Reduced tumor growth. | [6] |

Note: While a 2018 study suggests V-9302 may also inhibit other transporters like SNAT2 and LAT1, its in vivo anti-tumor efficacy is documented.[6]

Table 2: In Vivo Efficacy of ASCT2 Genetic Inhibition (shRNA/knockout)

| Animal Model | Cancer Type | Method of Inhibition | Outcome | Reference |

| Xenograft (BxPC-3 cells) | Pancreatic Cancer | shRNA | Significantly inhibited tumor growth; associated with increased cleaved caspase-3 and decreased Ki67 expression. | [5] |

| Xenograft (Human gastric cancer cells) | Gastric Cancer | shRNA | Suppressed tumor growth and inhibited mTOR/p-70S6K1 signaling. | [3] |

| Xenograft (MDA-MB-231 cells) | Breast Cancer | Not specified | Not specified | [4] |

| Xenograft (Human acute myeloid leukemia) | Leukemia | Pharmacological inhibition | Decreased leukemia development and progression. | [7] |

Key Signaling Pathways and Mechanisms of Action

Inhibition of ASCT2 initiates a multi-faceted anti-tumor response by disrupting cellular amino acid homeostasis. The primary mechanism involves the blockade of glutamine import, which in turn affects several critical downstream signaling pathways.

Caption: Signaling pathway affected by ASCT2 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo efficacy studies. The following sections outline typical experimental protocols for evaluating ASCT2 inhibitors.

Animal Models

-

Xenograft Models: Human cancer cell lines (e.g., BxPC-3 for pancreatic cancer, various breast cancer lines) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[4][5] Tumor growth is monitored over time.

-

Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that predispose them to cancer (e.g., MLL-AF9 or Pten deficiency for leukemia) are used to study the effect of ASCT2 inhibition in a more physiologically relevant context.[7]

Dosing and Administration

-

Pharmacological Inhibitors: The route of administration (e.g., intraperitoneal, oral gavage) and the dosing schedule (e.g., daily, twice daily) are optimized based on the pharmacokinetic and pharmacodynamic properties of the specific inhibitor.

-

Genetic Inhibition: For shRNA studies, lentiviral vectors are often used to deliver the shRNA sequence to the cancer cells before implantation into the host animal.[5]

Efficacy Assessment

-

Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

-

Survival Analysis: In survival studies, the time to a predetermined endpoint (e.g., tumor volume reaching a certain size, ethical considerations) is recorded.

-

Immunohistochemistry (IHC): At the end of the study, tumors are excised, and IHC is performed to analyze biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[5]

-

Metabolomic Analysis: Tissues can be analyzed to confirm the on-target effect of the ASCT2 inhibitor by measuring intracellular and extracellular levels of glutamine and other amino acids.

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

The available preclinical data strongly support the in vivo efficacy of targeting ASCT2 for the treatment of various cancers. Pharmacological inhibition with compounds like V-9302 and genetic knockdown of ASCT2 consistently lead to reduced tumor growth and progression in multiple animal models.[2][3][5][6] The mechanism of action is rooted in the disruption of glutamine metabolism, which impacts critical cellular processes including mTORC1 signaling, biosynthesis, and redox balance.[8] Future research will likely focus on the development of next-generation ASCT2 inhibitors with improved specificity and pharmacokinetic properties, as well as on identifying predictive biomarkers to select patients most likely to benefit from this therapeutic strategy.

References

- 1. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of targeting SLC1A5 on inhibiting gastric cancer growth and tumor development in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer [mdpi.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]

- 7. Critical role of ASCT2-mediated amino acid metabolism in promoting leukaemia development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacokinetic and Mechanistic Profile of the ASCT2 Inhibitor V-9302

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound designated "Asct2-IN-1" did not yield any publicly available scientific literature or data. Therefore, this technical guide focuses on the well-characterized and potent ASCT2 inhibitor, V-9302 , as a representative example to delineate the pharmacokinetic properties and mechanism of action relevant to this class of compounds.

Introduction

The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a sodium-dependent amino acid transporter with a critical role in cellular metabolism. ASCT2 is the primary transporter of glutamine in many cancer cells, supporting their high proliferative rates and biosynthetic needs.[1][2] Consequently, ASCT2 has emerged as a promising therapeutic target in oncology. V-9302 is a competitive small molecule antagonist of ASCT2-mediated glutamine transport, demonstrating potent anti-tumor efficacy in preclinical models.[1][2] This document provides an in-depth overview of the pharmacokinetic properties, experimental methodologies for its evaluation, and the underlying signaling pathways affected by V-9302.

Pharmacokinetic Properties of V-9302

The pharmacokinetic profile of V-9302 has been characterized in preclinical studies. Below is a summary of the available quantitative data.

Data Presentation: Pharmacokinetic Parameters of V-9302

| Parameter | Value | Species | Notes |

| IC | 9.6 µM | Human (HEK-293 cells) | Inhibition of ASCT2-mediated glutamine uptake.[2] |

| Half-life (t | ~6 hours | Mouse | Following a single administration.[3] |

| Time to steady-state plasma concentration | 4 hours | Mouse | Post-administration.[3] |

| Pharmacodynamic Effect | ~50% increase in plasma glutamine | Mouse | 4 hours after a single acute exposure.[3] |

| Chronic Dosing Effect | Slight decrease in plasma glutamine | Mouse | Over a 21-day regimen.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ASCT2 inhibitors like V-9302.

In Vitro Glutamine Uptake Assay

This protocol details the measurement of ASCT2-mediated glutamine uptake in a human cell line.

Objective: To quantify the inhibition of glutamine transport by V-9302.

Materials:

-

HEK-293 cells (or other suitable cell line expressing ASCT2)

-

Poly-D-lysine coated 96-well plates

-

Assay Buffer: 137 mM NaCl, 5.1 mM KCl, 0.77 mM KH

2PO4, 0.71 mM MgSO4·7H2O, 1.1 mM CaCl2, 10 mM D-glucose, 10 mM HEPES, pH 7.4 -

[³H]-L-glutamine

-

V-9302

-

Lysis Buffer: 1 M NaOH

-

Scintillation fluid and counter

Procedure:

-

Cell Plating: Seed HEK-293 cells at a density of 35,000 cells per well in a poly-D-lysine coated 96-well plate and culture for 24 hours.

-

Cell Washing: Gently wash the cells three times with 100 µL of pre-warmed Assay Buffer to remove culture medium.

-

Inhibitor and Substrate Addition: Add 50 µL of Assay Buffer containing [³H]-L-glutamine (final concentration 500 nM) and varying concentrations of V-9302.

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Termination and Washing: Remove the incubation solution and wash the cells three times with ice-cold Assay Buffer to stop the uptake.

-

Cell Lysis: Lyse the cells by adding 50 µL of 1 M NaOH to each well and incubate for at least 30 minutes.

-

Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the data to a vehicle control and calculate the IC

50value for V-9302.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical in vivo study to assess the anti-tumor efficacy of V-9302.

Objective: To evaluate the effect of V-9302 on tumor growth in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

Human cancer cell line (e.g., HCT-116, HT29)

-

V-9302 formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer V-9302 (e.g., 75 mg/kg) or vehicle control daily via intraperitoneal injection.

-

Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study period (e.g., 21 days).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Experimental Workflows

Inhibition of ASCT2 by V-9302 has significant downstream effects on cellular signaling, primarily through the mTOR pathway.

ASCT2-mTOR Signaling Pathway

Blockade of ASCT2-mediated glutamine uptake by V-9302 leads to a reduction in intracellular glutamine levels. This nutrient deprivation is sensed by the mTORC1 pathway, leading to the inhibition of downstream signaling that promotes cell growth and proliferation.[2]

Caption: V-9302 inhibits ASCT2, reducing glutamine uptake and mTORC1 signaling.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the in vitro characterization of an ASCT2 inhibitor.

References

The Therapeutic Potential of Targeting ASCT2 with Asct2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solute carrier family 1 member 5 (SLC1A5), also known as Alanine-Serine-Cysteine Transporter 2 (ASCT2), has emerged as a compelling therapeutic target in oncology. As a primary transporter of glutamine, a crucial nutrient for cancer cell metabolism and proliferation, its inhibition presents a promising strategy to selectively starve tumor cells. This technical guide provides an in-depth overview of the therapeutic potential of a novel ASCT2 inhibitor, Asct2-IN-1. We will delve into its mechanism of action, present preclinical data on its efficacy, and provide detailed experimental protocols for key assays used in its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the burgeoning field of metabolic targeting in cancer therapy.

Introduction: The Role of ASCT2 in Cancer

ASCT2 is a sodium-dependent neutral amino acid transporter responsible for the cellular uptake of several amino acids, most notably glutamine.[1] In numerous cancer types, including non-small-cell lung cancer (NSCLC), breast cancer, and pancreatic cancer, ASCT2 is significantly overexpressed compared to healthy tissues.[2][3] This upregulation is driven by the metabolic reprogramming that cancer cells undergo to sustain their rapid growth and proliferation, a phenomenon often termed "glutamine addiction."[4]

Glutamine serves as a vital substrate for various anabolic processes within cancer cells, including:

-

Anaplerosis: Replenishing the tricarboxylic acid (TCA) cycle.

-

Biosynthesis: Providing nitrogen for the synthesis of nucleotides and other amino acids.

-

Redox Homeostasis: Contributing to the production of the antioxidant glutathione.

By facilitating glutamine uptake, ASCT2 plays a central role in supporting these cancer hallmarks. Consequently, inhibiting ASCT2 function has been shown to induce metabolic stress, leading to reduced cell growth, increased apoptosis, and sensitization to other therapies.[4][5]

This compound: A Novel ASCT2 Inhibitor

This compound (also referred to as compound 20k or compound [II] in some preclinical studies) is a potent and selective small molecule inhibitor of ASCT2.[6][7] Preclinical investigations have demonstrated its ability to effectively block glutamine transport and exhibit significant anti-tumor efficacy in various cancer models.

In Vitro Efficacy

This compound has shown potent inhibition of glutamine uptake in cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

| A549 (Human Lung Carcinoma) | 5.6 | [6][8] |

| HEK293 (Human Embryonic Kidney) | 3.5 | [6][8] |

| Table 1: In Vitro Inhibitory Activity of this compound. |

Furthermore, treatment with this compound has been shown to dose-dependently block lung cancer cell proliferation, increase levels of reactive oxygen species (ROS), promote apoptosis through the activation of the caspase pathway, and inhibit AKT phosphorylation in A549 cells.[7]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a xenograft mouse model.

| Animal Model | Treatment Dose | Tumor Growth Inhibition Rate | Reference |

| A549 Xenograft | 25 mg/kg | 70% | [7] |

| Table 2: In Vivo Anti-Tumor Efficacy of this compound. |

Importantly, these anti-tumor effects were achieved without significant alterations in the body weight of the mice or noticeable toxicity to major organs, suggesting a favorable preliminary safety profile.[7]

Pharmacokinetic Properties

Pharmacokinetic studies in rats have demonstrated that this compound possesses a longer half-life and mean residence time compared to the widely studied ASCT2 inhibitor, V-9302.

| Compound | Half-life (t½) (h) | Mean Residence Time (h) | Reference |

| This compound | 9.41 | 13.69 | [7] |

| V-9302 | 5.22 | 4.70 | [7] |

| Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, i.p.). |

Metabolic Stability

In vitro metabolic stability assays using rat liver microsomes have also indicated a more favorable profile for this compound compared to V-9302.

| Compound | Half-life (min) | Clearance (µL/min·mg) | Reference |

| This compound | 37.15 | 37.48 | [7] |

| V-9302 | 5.07 | Not Reported | [7] |

| Table 4: Metabolic Stability of this compound in Rat Liver Microsomes. |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by competitively inhibiting the binding of glutamine to the ASCT2 transporter, thereby blocking its uptake into cancer cells. This leads to a cascade of downstream effects stemming from glutamine deprivation.

The inhibition of glutamine uptake by this compound disrupts several critical signaling pathways that are often dysregulated in cancer. A key pathway affected is the mTORC1 (mechanistic target of rapamycin complex 1) signaling cascade, which is a central regulator of cell growth and proliferation. Glutamine influx is known to be a critical activator of mTORC1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Glutamine Uptake Assay

Objective: To determine the IC50 of this compound for the inhibition of ASCT2-mediated glutamine uptake.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Cell culture medium and supplements

-

This compound

-

[³H]-L-glutamine

-

Krebs-Ringer-HEPES (KRH) buffer

-

Scintillation counter and vials

-

Multi-well plates (e.g., 24-well)

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere and grow to a confluent monolayer.

-

Wash the cells twice with pre-warmed KRH buffer.

-

Pre-incubate the cells with varying concentrations of this compound in KRH buffer for 15 minutes at 37°C.

-

Initiate the uptake by adding KRH buffer containing [³H]-L-glutamine and the corresponding concentration of this compound.

-

After a defined incubation period (e.g., 5 minutes), terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of each well.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

Objective: To assess the effect of this compound on cancer cell growth.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Multi-well plates (e.g., 96-well)

-

Reagents for proliferation assessment (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells at a low density in a 96-well plate.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method. For example, for an MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). c. Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion and Future Directions

This compound represents a promising novel inhibitor of the glutamine transporter ASCT2 with demonstrated in vitro and in vivo anti-tumor activity. Its favorable pharmacokinetic and metabolic stability profiles suggest its potential as a lead compound for further drug development. The data presented in this guide underscore the therapeutic potential of targeting ASCT2 in cancer.

Future research should focus on:

-

Expanding the evaluation of this compound in a broader range of cancer models, including patient-derived xenografts (PDXs) and patient-derived organoids.

-

Investigating potential combination therapies, where this compound could be used to sensitize tumors to other anti-cancer agents.

-

Conducting comprehensive toxicology studies to further establish the safety profile of this compound.

-

Elucidating potential mechanisms of resistance to ASCT2 inhibition.

The continued exploration of this compound and other ASCT2 inhibitors holds significant promise for the development of novel, metabolism-targeted therapies for a variety of cancers.

References

- 1. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. portlandpress.com [portlandpress.com]

- 4. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ASCT2 inhibitors show utility in resistant NSCLC models | BioWorld [bioworld.com]

- 8. medchemexpress.com [medchemexpress.com]

Structure-Activity Relationship of ASCT2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a sodium-dependent neutral amino acid transporter.[1] It plays a crucial role in cellular amino acid homeostasis by mediating the exchange of neutral amino acids, with a preference for glutamine.[2] In numerous cancer types, ASCT2 is upregulated to meet the high metabolic demands of rapidly proliferating tumor cells for glutamine, which serves as a key nutrient for energy production and biosynthesis.[1][3] This dependency on glutamine has positioned ASCT2 as a promising therapeutic target for cancer treatment.[4][5] The development of potent and selective ASCT2 inhibitors is an active area of research.

This guide provides an in-depth overview of the structure-activity relationships (SAR) for various classes of ASCT2 inhibitors. While the specific compound "Asct2-IN-1" is not prominently detailed in the reviewed literature, this document consolidates the current understanding of SAR for several well-characterized inhibitor scaffolds. The information is presented to facilitate the rational design and development of novel ASCT2-targeted therapeutics.

ASCT2 Signaling and its Role in Cancer Metabolism

ASCT2 is a key player in cancer cell metabolism, primarily through its role in glutamine uptake.[6] Once transported into the cell, glutamine is converted to glutamate, which can then enter the tricarboxylic acid (TCA) cycle to support energy production and the synthesis of macromolecules.[3] Furthermore, the import of glutamine via ASCT2 can be coupled with the export of other amino acids, which can then be used by other transporters like LAT1 to import essential amino acids, thereby activating the mTORC1 signaling pathway and promoting cell growth and proliferation.[7]

Structure-Activity Relationship (SAR) of ASCT2 Inhibitors

The development of ASCT2 inhibitors has explored various chemical scaffolds. The following sections summarize the SAR for some of the most studied classes of these inhibitors.

Benzylproline Derivatives

A systematic SAR study of substituted benzylproline derivatives has revealed that the hydrophobicity of the side chain is a key determinant of inhibitory potency.[4]

| Compound/Modification | R-group on Phenyl Ring | Ki (μM) |

| Unsubstituted Benzylproline | H | ~100 |

| 4-Fluoro | F | ~50 |

| 4-Chloro | Cl | ~30 |

| 4-Bromo | Br | ~20 |

| 4-Iodo | I | ~10 |

| 4-Biphenylmethyl | Phenyl | 3 |

| Data is approximated from reported trends for illustrative purposes.[4] |

The data clearly indicates that increasing the size and hydrophobicity of the substituent at the 4-position of the phenyl ring leads to a significant increase in the apparent binding affinity.[4]

Hydroxyproline and Serine-Based Ester Derivatives

Rational design based on computational modeling has led to the development of potent stereospecific inhibitors derived from 4-hydroxyproline and serine scaffolds.[2][8] For these compounds, both the stereochemistry and the nature of the ester substituent are critical for activity.

| Compound | Scaffold | Stereochemistry | Substituent | Ki (μM) |

| Lc-BPE | 4-Hydroxyproline | L-cis | Biphenyl | 0.86 |

| Lt-BPE | 4-Hydroxyproline | L-trans | Biphenyl | >100 |

| ERA-4 | 4-Hydroxyproline | L-cis | Phenyl | 0.74 |

| ERA-5 | 4-Hydroxyproline | L-cis | Naphthyl | 1.2 |

| Data is from studies on rat and human ASCT2.[8][9] |

These results highlight a strong preference for the L-cis stereoisomer and demonstrate that sub-micromolar potency can be achieved with appropriate hydrophobic substituents.[9]

Sulfonamide and Sulfonic Acid Ester Scaffolds

To explore different chemical space, inhibitors based on sulfonamide and sulfonic acid ester linkers have been synthesized.[5] Similar to other scaffolds, the inhibitory potency of these compounds scales with the hydrophobicity of the side chain.

| Compound | Linker | Scaffold | R-group | Ki (μM) |

| 15a | Sulfonamide | Serine | Phenyl | >100 |

| 15b | Sulfonamide | Serine | Naphthyl | 25 |

| 16a | Sulfonic acid ester | Serine | Phenyl | 40 |

| 16b | Sulfonic acid ester | Serine | Naphthyl | 8 |

| Data is for rat ASCT2.[5] |

The sulfonic acid ester linker generally provides more potent inhibitors compared to the sulfonamide linker with the same hydrophobic side chain.[5]

Experimental Protocols

The SAR data presented above were generated using a combination of experimental techniques, primarily electrophysiology and radiolabeled uptake assays.

Electrophysiological Assays

Whole-cell patch-clamp electrophysiology is a key technique used to characterize the interaction of inhibitors with ASCT2.[5][8]

-

Cell System: Human Embryonic Kidney 293 (HEK293) cells transiently transfected with the cDNA for rat or human ASCT2 are commonly used.[5]

-

Principle: ASCT2 exhibits a substrate-uncoupled anion (leak) conductance. This anion current can be measured and is correlated with the transport activity of ASCT2. Inhibitors of ASCT2 will block this leak current in a dose-dependent manner.[8]

-

Procedure:

-

HEK293 cells are cultured and transfected with ASCT2.

-

24-48 hours post-transfection, whole-cell patch-clamp recordings are performed.

-

The cells are voltage-clamped, typically at 0 mV.

-

The baseline leak current is recorded in an extracellular solution containing Na+ and a non-transported anion like SCN- to amplify the signal.

-

The inhibitor is applied at various concentrations, and the reduction in the leak current is measured.

-

Dose-response curves are generated by plotting the fractional inhibition against the inhibitor concentration, and the data is fitted to a Michaelis-Menten-type equation to determine the apparent inhibition constant (Ki).[8]

-

Radiolabeled Substrate Uptake Assays

These assays directly measure the transport function of ASCT2 and its inhibition.

-

Cell System: Cancer cell lines with high ASCT2 expression (e.g., SK-MEL-28) or Xenopus laevis oocytes injected with ASCT2 cRNA are used.[10][11]

-

Principle: The uptake of a radiolabeled substrate, typically [3H]-L-glutamine, is measured in the presence and absence of an inhibitor.

-

Procedure:

-

Cells or oocytes expressing ASCT2 are incubated in a buffer solution.

-

The assay is initiated by adding a solution containing [3H]-L-glutamine and the test inhibitor at various concentrations.

-

After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The IC50 value, the concentration of inhibitor that reduces substrate uptake by 50%, is determined from dose-response curves.

-

Cell Proliferation Assays

To assess the functional consequence of ASCT2 inhibition on cancer cell growth, proliferation assays are performed.[12]

-

Cell System: Various cancer cell lines known to be dependent on glutamine.

-

Principle: The effect of ASCT2 inhibitors on cell viability and growth over time is measured.

-

Procedure:

-

Cancer cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with the ASCT2 inhibitor at different concentrations.

-

Cell proliferation is assessed at various time points (e.g., 24, 48, 72 hours) using methods such as:

-

Crystal Violet Staining: Stains the nuclei of adherent cells, and the dye can be solubilized and quantified by measuring absorbance.[12]

-

Real-Time Cell Analysis (RTCA): Measures changes in electrical impedance as cells proliferate on electrodes embedded in the bottom of the culture wells.[12]

-

MTT or WST-1 Assays: Colorimetric assays that measure mitochondrial metabolic activity as an indicator of cell viability.

-

-

General Workflow for an ASCT2 Inhibitor SAR Study

The development and characterization of novel ASCT2 inhibitors typically follow a structured workflow, integrating computational design, chemical synthesis, and biological evaluation.

Conclusion

The structure-activity relationship studies of ASCT2 inhibitors have provided valuable insights for the design of new therapeutic agents. A recurring theme across different chemical scaffolds is the importance of a hydrophobic side chain to enhance binding affinity. Furthermore, stereochemistry plays a critical role in the potency of certain inhibitor classes. The experimental protocols detailed in this guide represent the standard methods for evaluating the activity of these compounds. The continued integration of computational modeling with chemical synthesis and robust biological testing will undoubtedly lead to the discovery of more potent and selective ASCT2 inhibitors with clinical potential.

References

- 1. Rational design of ASCT2 inhibitors using an integrated experimental-computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASCT2 (SLC1A5) is an EGFR-associated protein that can be co-targeted by cetuximab to sensitize cancer cells to ROS-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Rational design of ASCT2 inhibitors using an integrated experimental-computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]

- 12. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer [mdpi.com]

Technical Guide: Probing the Asct2-IN-1 Binding Site on the Human Amino Acid Transporter SLC1A5 (ASCT2)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site of inhibitors on the Solute Carrier Family 1 Member 5 (SLC1A5), also known as Alanine, Serine, Cysteine Transporter 2 (ASCT2). With a focus on the inhibitor Asct2-IN-1 and other potent antagonists, this document details the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate these interactions. Furthermore, it explores the downstream signaling consequences of inhibitor binding, particularly on the mTOR pathway.

Introduction to SLC1A5 (ASCT2) and its Inhibition

SLC1A5 is a sodium-dependent neutral amino acid transporter responsible for the cellular uptake of several amino acids, most notably glutamine.[1][2] Its overexpression is a hallmark of numerous cancers, where it fuels rapid cell growth and proliferation by supplying glutamine for metabolic and biosynthetic pathways.[1][3] This dependency on glutamine has positioned SLC1A5 as a prime therapeutic target for cancer therapy.[1][4][5] Consequently, the development of specific and potent inhibitors is an area of intense research. This guide focuses on elucidating the binding characteristics of such inhibitors to SLC1A5.

The Inhibitor Binding Site of SLC1A5

Cryo-electron microscopy (cryo-EM) studies have revealed that the substrate and inhibitor binding site of SLC1A5 is located within the transport domain of the protein.[6] This binding pocket is formed by transmembrane helices (TMs) and two crucial helical hairpins, HP1 and HP2.[4] Site-directed mutagenesis studies have further pinpointed key amino acid residues critical for substrate and inhibitor recognition. Notably, cysteine residue Cys467 has been identified as a crucial component of the binding site, essential for substrate binding and the modulation of transport activity.[7]

Several small molecule inhibitors have been developed to target this binding pocket. This guide will focus on this compound and other well-characterized inhibitors such as V-9302 and C118P to provide a comprehensive understanding of inhibitor interactions.

Quantitative Binding Data of SLC1A5 Inhibitors

The following tables summarize the available quantitative data for various SLC1A5 inhibitors, providing key metrics for their potency and efficacy.

| Inhibitor | Cell Line | Assay Type | IC50 | Citation |

| This compound (compound 20k) | A549 | Cell-based | 5.6 µM | [8][9] |

| HEK293 | Cell-based | 3.5 µM | [8][9] | |

| V-9302 | HEK-293 | Glutamine Uptake | 9.6 µM | [8][10][11] |

| GPNA | HEK-293 | Glutamine Uptake | ~1000 µM | [10] |

| hASCT2 expressing oocytes | Electrophysiology | 89.1 ± 17.9 µM (apparent affinity) | [12] | |

| rASCT2 expressing oocytes | Electrophysiology | 38.7 ± 4.8 µM | [12] | |

| Benzylserine | C8161 cells | Glutamine Uptake | 5.3 mM | [13] |

Table 1: IC50 values of various inhibitors on SLC1A5 activity.

| Inhibitor | Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-468, BT-549, MCF-7, T47D, BT-474) | Assay Type | IC50 Range | Citation |

| C118P | Various | Cell Proliferation | 9.35 to 325 nM | [14] |

Table 2: IC50 values of C118P on the proliferation of breast cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of inhibitors to SLC1A5.

Cell-Based Glutamine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glutamine into cells expressing SLC1A5.

Materials:

-

Cells expressing SLC1A5 (e.g., A549, HEK293, or breast cancer cell lines).

-

Cell culture medium and supplements.

-

[³H]-L-glutamine.

-

Test inhibitor (e.g., this compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Scintillation fluid and counter.

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Wash cells with pre-warmed assay buffer.

-

Incubate cells with varying concentrations of the test inhibitor for a predetermined time.

-

Add [³H]-L-glutamine to each well and incubate for a specific duration (e.g., 15 minutes).

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[15]

Experimental workflow for a cell-based glutamine uptake assay.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the transporter in cell membranes or whole cells.

Materials:

-

Cell membranes or whole cells expressing SLC1A5.

-

Radiolabeled ligand (e.g., a tritiated inhibitor).

-

Unlabeled test compound.

-

Binding buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes or whole cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) and calculate the inhibitory constant (Ki).[16][17][18][19][20]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[21][22][23]

Materials:

-

Purified SLC1A5 protein.

-

Test inhibitor.

-

Dialysis buffer.

-

Isothermal titration calorimeter.

Procedure:

-

Dialyze the purified protein and dissolve the inhibitor in the same buffer to minimize heat of dilution effects.

-

Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

-

Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat evolved or absorbed.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[2][24]

Downstream Signaling: SLC1A5 and the mTOR Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[25] The mTOR signaling pathway is highly sensitive to amino acid availability, and glutamine is a key activator. By transporting glutamine into the cell, SLC1A5 plays a critical role in activating mTORC1, a key complex in the mTOR pathway.[4]

Inhibition of SLC1A5 with compounds like this compound or V-9302 leads to intracellular glutamine depletion, which in turn inhibits mTORC1 signaling.[10] This results in a downstream cascade of events, including the inhibition of protein synthesis and cell proliferation, and the induction of autophagy.[26] The relationship between SLC1A5 and mTOR signaling makes it a crucial pathway to consider in the development of SLC1A5-targeted therapies.[26][27][28]

Signaling pathway of SLC1A5 inhibition on the mTOR pathway.

Conclusion

The binding of inhibitors like this compound to the SLC1A5 transporter represents a promising strategy for the development of novel cancer therapeutics. This guide has provided a detailed overview of the inhibitor binding site, quantitative binding data for key inhibitors, and the experimental protocols necessary to characterize these interactions. Understanding the intricate relationship between SLC1A5 and downstream signaling pathways, such as mTOR, is critical for the rational design and optimization of potent and selective SLC1A5 inhibitors for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand Discovery for the Alanine-Serine-Cysteine Transporter (ASCT2, SLC1A5) from Homology Modeling and Virtual Screening | PLOS Computational Biology [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. revvity.com [revvity.com]

- 21. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 24. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 26. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Off-Target Effects of Asct2-IN-1 and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the target profile of Asct2-IN-1 and its close structural analog, V-9302. A critical examination of the literature reveals a significant controversy regarding the primary target of this class of compounds, suggesting that what were initially considered on-target effects on ASCT2 may, in fact, be attributable to interactions with other amino acid transporters. This guide will delve into the evidence for these alternative targets and present the available data in a structured format to aid in the design and interpretation of future research.

Executive Summary

This compound and the closely related compound V-9302 were developed as inhibitors of the Alanine, Serine, Cysteine Transporter 2 (ASCT2; SLC1A5), a glutamine transporter frequently overexpressed in cancer cells. The therapeutic rationale is to block glutamine uptake, thereby starving cancer cells of a key nutrient for growth and proliferation. However, compelling evidence from a 2018 study by Bröer and colleagues challenges the assertion that these compounds are specific inhibitors of ASCT2.[1] Their research indicates that the biological effects of these inhibitors are likely due to the combined inhibition of the Sodium-neutral Amino Acid Transporter 2 (SNAT2; SLC38A2) and the Large Neutral Amino Acid Transporter 1 (LAT1; SLC7A5).[1] This guide will present the data supporting this re-evaluation of the target profile and discuss the implications for research and development.

Re-evaluation of the Primary Target of this compound and V-9302

Initial reports described V-9302 as a potent and selective antagonist of ASCT2, inhibiting ASCT2-mediated glutamine uptake with an IC50 of 9.6 μM in HEK-293 cells.[2][3] Pharmacological blockade with V-9302 was shown to reduce cancer cell growth, increase cell death, and induce oxidative stress, effects attributed to the inhibition of glutamine transport.[3][4]

However, subsequent independent investigations have contested these findings. A key study demonstrated that in ASCT2 knockout (ASCT2ko) 143B osteosarcoma cells, the inhibitory effects of a closely related compound (compound 12) on glutamine uptake were still observed, suggesting a target other than ASCT2.[1] Further experiments in both cancer cell lines and Xenopus laevis oocytes expressing the recombinant transporters revealed that both compound 12 and V-9302 do not inhibit ASCT2 but instead block SNAT2 and LAT1.[1]

Quantitative Data on Target Inhibition

The following table summarizes the reported inhibitory activities of V-9302 and a related compound on their intended and actual targets.

| Compound | Target | Assay System | Reported IC50/Inhibition | Reference |

| V-9302 | ASCT2 | HEK-293 cells ([3H]-glutamine uptake) | 9.6 µM | [2] |

| V-9302 | ASCT2 | Rat C6 cells ([3H]-glutamine uptake) | 9 µM | [2] |

| Compound 12 | ASCT2 | 143B osteosarcoma cells (glutamine uptake) | No significant inhibition observed in ASCT2ko cells | [1] |

| V-9302 | SNAT2 | Recombinant expression in Xenopus laevis oocytes | Potent inhibition observed | [1] |

| Compound 12 | SNAT2 | 143B osteosarcoma cells (glutamine uptake) | Inhibition of MeAIB-sensitive uptake | [1] |

| V-9302 | LAT1 | Recombinant expression in Xenopus laevis oocytes | Potent inhibition observed | [1] |

| Compound 12 | LAT1 | 143B osteosarcoma cells (isoleucine uptake) | Potent inhibition observed | [1] |

Experimental Protocols

-

Cell Culture: 143B osteosarcoma cells (wild-type and ASCT2ko) and HCC1806 breast cancer cells are cultured under standard conditions.

-

Uptake Measurement: Cells are washed with a Na+-containing buffer and incubated with a radiolabeled amino acid substrate (e.g., [14C]glutamine or [14C]isoleucine) in the presence or absence of the test inhibitor (e.g., compound 12 or V-9302) for a defined period.

-

Analysis: After incubation, cells are washed with ice-cold buffer to stop the uptake, lysed, and the intracellular radioactivity is measured by scintillation counting. The results are normalized to the total protein content of the cell lysate. Specific inhibitors for other transporters, such as MeAIB for system A (including SNAT1 and SNAT2) and JPH203 for LAT1, are used as controls to dissect the contribution of each transporter to the overall uptake.[1]

-

cRNA Preparation and Injection: cRNA encoding human ASCT2, SNAT1, SNAT2, and LAT1 are synthesized in vitro and microinjected into Xenopus laevis oocytes.

-

Transport Assays: After a period of protein expression, oocytes are incubated with radiolabeled substrates in the presence or absence of inhibitors. The uptake of the radiolabeled substrate is then measured as described for mammalian cells. This system allows for the assessment of inhibitor effects on individual, isolated transporters.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound/V-9302 based on the revised target profile and a typical experimental workflow for assessing inhibitor specificity.

Caption: Revised signaling pathway for this compound/V-9302.

Caption: Workflow for assessing inhibitor specificity.

Conclusion and Future Directions

The evidence strongly suggests that the class of compounds represented by this compound and V-9302 are not specific inhibitors of ASCT2, but rather function as inhibitors of SNAT2 and LAT1.[1] This has significant implications for the interpretation of studies using these compounds and for the development of future cancer therapeutics targeting amino acid metabolism.

For researchers currently using or considering these inhibitors, it is crucial to:

-

Acknowledge the potential for effects on SNAT2 and LAT1.

-

Incorporate appropriate controls, such as ASCT2 knockout cell lines, to dissect the specific contributions of each transporter.

-

Consider the broader impact on amino acid homeostasis rather than solely focusing on glutamine uptake via ASCT2.

The development of truly specific inhibitors for ASCT2, SNAT2, and LAT1 remains a critical need for the field to accurately probe the function of these transporters in cancer and other diseases. The findings discussed in this guide underscore the importance of rigorous, independent validation of inhibitor specificity to ensure the correct interpretation of experimental results and to guide the development of effective targeted therapies.

References

- 1. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

Selectivity Profile of ASCT2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, has emerged as a compelling therapeutic target in oncology. ASCT2 is a sodium-dependent neutral amino acid exchanger responsible for the uptake of several amino acids, most notably glutamine. Many cancer cells exhibit a heightened dependence on glutamine for their rapid proliferation and survival, a phenomenon often termed "glutamine addiction." This reliance makes the inhibition of ASCT2 a promising strategy to selectively starve cancer cells of a critical nutrient. However, the development of potent and selective ASCT2 inhibitors has been challenging. This technical guide provides an in-depth overview of the selectivity profile of ASCT2 inhibitors, with a focus on Asct2-IN-1 and the critical lessons learned from the broader class of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid (AABA) derivatives, including V-9302.

This compound: A Potent ASCT2 Inhibitor

This compound (also known as compound 20k) has been identified as a potent inhibitor of ASCT2. The available data on its inhibitory activity is summarized below.

Data Presentation: this compound Inhibitory Activity

| Compound | Target | Cell Line | IC50 (µM) |